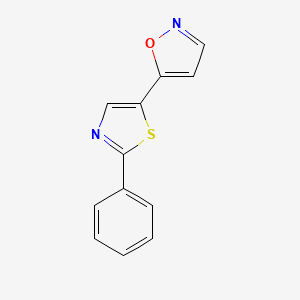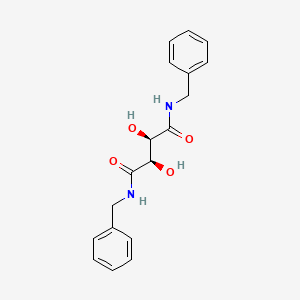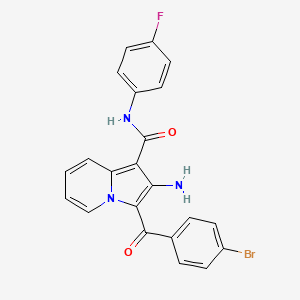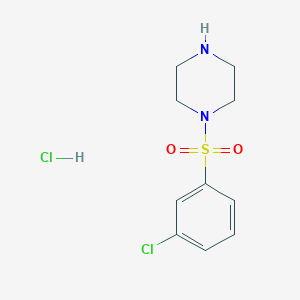
(5-Methoxy-1H-indazol-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methoxy-1H-indazol-6-yl)boronic acid” is a chemical compound with the CAS Number: 2304635-77-4 . It has a molecular weight of 191.98 and its IUPAC name is 5-methoxy-1H-indazol-6-ylboronic acid .
Molecular Structure Analysis
The InChI code for “(5-Methoxy-1H-indazol-6-yl)boronic acid” is1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) . The Canonical SMILES is B(C1=CC2=C(C=C1OC)C=NN2)(O)O . Physical And Chemical Properties Analysis
“(5-Methoxy-1H-indazol-6-yl)boronic acid” has a molecular weight of 191.98 g/mol . The exact physical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Aryl-Substituted Indenes
- Application : (5-Methoxy-1H-indazol-6-yl)boronic acid derivatives are utilized in the synthesis of aryl-substituted indenes. These indenes are significant for the creation of ansa-metallocenes, which are components of olefin polymerization catalysts (Izmer et al., 2006).
PET Probe for Imaging of Enzyme PIM1
- Application : Derivatives of this compound are used in the design of PET probes for imaging the enzyme PIM1, which is crucial in cancer research (Gao et al., 2013).
3-Hydroxyalkylation in Organic Chemistry
- Application : The compound plays a role in 3-hydroxyalkylation reactions with aldehydes, contributing to the synthesis of various organic compounds (Paintner et al., 2001).
Fluorescence Quenching Studies
- Application : Boronic acid derivatives, including this compound, are studied for their fluorescence quenching properties, which are significant in the field of photochemistry and molecular sensing (Geethanjali et al., 2015).
Creation of Tetraarylpentaborates
- Application : This boronic acid is used in the formation of tetraarylpentaborates, compounds with potential in various chemical synthesis and material science applications (Nishihara et al., 2002).
Development of MCH-1 Receptor Antagonists
- Application : It is a key component in the development of MCH-1 receptor antagonists, which have potential applications in the treatment of obesity (Hadden et al., 2010).
Nuclear Magnetic Resonance Studies
- Application : The compound is significant in nuclear magnetic resonance (NMR) studies for understanding molecular structure and resonance states, crucial in molecular chemistry (Dikmen, 2018).
Specific Reduction of Fructose in Food
- Application : Boronic acids, including this compound, are investigated for their ability to specifically reduce fructose in food matrices, which is important in food chemistry and nutrition (Pietsch & Richter, 2016).
Fluorescent Chemosensors
- Application : This compound contributes to the development of boronic acid sensors for detecting carbohydrates and bioactive substances, relevant in biomedical and environmental monitoring (Huang et al., 2012).
AKT Inhibition Activity
- Application : The compound is used in synthesizing derivatives that have AKT kinase activity, important in cancer treatment research (Gogireddy et al., 2014).
Regiospecific Synthesis in Organic Chemistry
- Application : It plays a role in the regiospecific synthesis of certain indazole isomers, useful in the development of pharmaceutical compounds (Dandu et al., 2007).
Rhodium-Catalyzed Selective Coupling
- Application : It is involved in Rhodium-catalyzed selective coupling processes, important for creating diverse organic compounds (Zheng et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(5-methoxy-1H-indazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURZLTUJYQZTAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1OC)C=NN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1H-indazol-6-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)


![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)


![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)